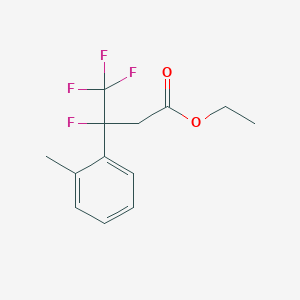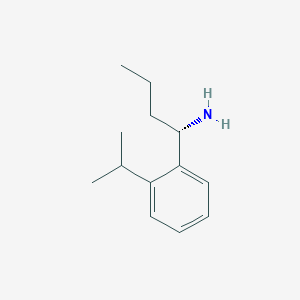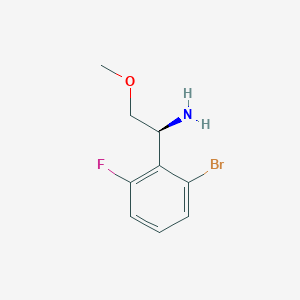![molecular formula C32H24N2 B12973621 2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine is a chiral organic compound known for its unique structural and electronic properties. This compound is particularly significant in the field of organic electronics and photonics due to its ability to exhibit thermally activated delayed fluorescence (TADF) and circularly polarized luminescence (CPL) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the coupling of naphthalene derivatives. One common method includes the use of palladium or nickel catalysts to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine involves its ability to undergo thermally activated delayed fluorescence (TADF). This process allows the compound to harvest both singlet and triplet excitons, leading to efficient light emission. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in the electronic transitions .
Comparison with Similar Compounds
Similar Compounds
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral diphosphine ligand in asymmetric synthesis.
BINOL (2,2’-dihydroxy-1,1’-binaphthyl): Commonly used as a chiral ligand and in the synthesis of phosphoric acids.
Uniqueness
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to its ability to exhibit both TADF and CPL, making it highly valuable in the development of advanced photonic and electronic materials .
Properties
Molecular Formula |
C32H24N2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(4-amino-2-phenylnaphthalen-1-yl)-3-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C32H24N2/c33-29-19-27(21-11-3-1-4-12-21)31(25-17-9-7-15-23(25)29)32-26-18-10-8-16-24(26)30(34)20-28(32)22-13-5-2-6-14-22/h1-20H,33-34H2 |
InChI Key |
CDNLZNQIDFBQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N)C4=C(C=C(C5=CC=CC=C54)N)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)





![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)






